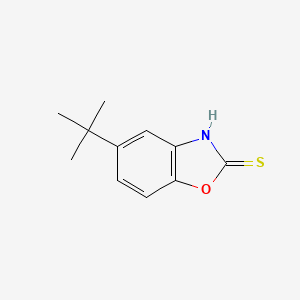

5-Tert-butyl-1,3-benzoxazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-9-8(6-7)12-10(14)13-9/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOGHWZPVMHTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445027 | |

| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53146-48-8 | |

| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hydrophobic Properties of 5-tert-butyl-1,3-benzoxazole-2-thiol

Abstract

5-tert-butyl-1,3-benzoxazole-2-thiol is a heterocyclic compound whose utility in industrial applications, particularly as a corrosion inhibitor and materials science building block, is intrinsically linked to its surface-active properties. A defining characteristic of this molecule is its significant hydrophobicity. This technical guide provides an in-depth analysis of the structural basis for the hydrophobic character of this compound, outlines rigorous, standards-compliant experimental protocols for its quantitative assessment, and discusses the critical role of this property in its primary applications. This document is intended for researchers, materials scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical behavior.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₃NOS, is an aromatic heterocyclic compound.[1] Its structure is characterized by a fused benzene and oxazole ring system, forming the benzoxazole core.[1] Key substitutions include a tert-butyl group at the 5-position and a thiol group at the 2-position.[1] This unique combination of a bulky, nonpolar alkyl group and a reactive thiol moiety on a stable aromatic scaffold underpins its use in diverse fields.

While the benzoxazole class of molecules is widely explored in medicinal chemistry for a range of biological activities, the specific utility of the 5-tert-butyl derivative is prominent in materials science.[1][2][3][4] Its efficacy as a corrosion inhibitor, for example, relies on its ability to form a protective, water-repellent layer on metal surfaces. Understanding and quantifying its hydrophobicity is therefore paramount to optimizing its performance in existing applications and innovating new ones.

Theoretical Framework: Structural Determinants of Hydrophobicity

The hydrophobic effect is the observed tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.[5] This is not due to a repulsion between water and nonpolar molecules, but rather the result of the strong cohesive energy of water and the entropic penalty of structuring water molecules around a nonpolar solute.[5] The hydrophobicity of this compound can be rationalized by dissecting its molecular structure.

-

The Tert-Butyl Group : This bulky, sterically crowded alkyl group is the primary driver of the molecule's hydrophobic character.[1][6] Composed entirely of carbon and hydrogen atoms with nonpolar C-H bonds, it cannot participate in hydrogen bonding with water. Its significant surface area disrupts the hydrogen-bonding network of water, making its solvation energetically unfavorable and thus promoting its exclusion from aqueous environments.

-

The Benzoxazole Core : The fused aromatic ring system is largely nonpolar.[7][8] While it can participate in π-π stacking interactions, its interaction with polar water molecules is limited, contributing significantly to the overall hydrophobicity.[2][8]

-

The Thiol (-SH) Group : The thiol group introduces a degree of polarity and is capable of acting as a weak hydrogen bond donor. However, its contribution to hydrophilicity is minimal compared to the overwhelming nonpolar nature of the rest of the molecule. Its primary role is often in chemical reactivity, such as binding to metal surfaces or serving as a nucleophile in synthetic reactions.[1][4]

Sources

- 1. Buy this compound | 53146-48-8 [smolecule.com]

- 2. Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. A molecular twist on hydrophobicity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02673A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preliminary Cytotoxic Evaluation of 5-tert-butyl-1,3-benzoxazole-2-thiol

A-Comprehensive-Technical-Guide-to-the-Preliminary-Cytotoxic-Evaluation-of-5-tert-butyl-1-3-benzoxazole-2-thiol

Executive Summary

This technical guide provides a robust, scientifically-grounded framework for conducting the preliminary in vitro cytotoxicity assessment of 5-tert-butyl-1,3-benzoxazole-2-thiol. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds. The addition of a reactive thiol group suggests a potential for targeted biological activity, but also necessitates a thorough evaluation of its cytotoxic profile. This document is designed for researchers, scientists, and drug development professionals, offering a phased, logic-driven approach that moves from foundational viability assays to initial mechanistic studies. We detail not only the "how" through step-by-step protocols for core assays—including MTT, LDH, and Annexin V/PI staining—but also the critical "why" that underpins experimental design choices, data interpretation, and the formulation of a sound scientific narrative.

Section 1: The Scientific Premise - Understanding the Molecule and its Context

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system is a prominent heterocyclic scaffold that is widely exploited in drug discovery.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an effective pharmacophore for engaging with a variety of biological targets.[2][3] Benzoxazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This history of broad biological relevance makes any novel benzoxazole derivative, such as this compound, a compound of immediate interest for biological screening.[1]

The Thiol Moiety: A Double-Edged Sword of Reactivity and Targeting

The thiol group (-SH) at the 2-position of the benzoxazole ring is a key feature of the target molecule.[4] Thiols are nucleophilic and can readily participate in reactions with electrophiles, such as Michael acceptors on proteins, or undergo oxidation-reduction reactions.[4] This reactivity can be advantageous, enabling covalent modification of target proteins, a strategy used in many approved drugs. However, this same reactivity can lead to off-target effects and cytotoxicity. Excessive oxidative stress resulting from thiol reactions can lead to the indiscriminate oxidation of protein thiols, depletion of cellular antioxidants like glutathione, and ultimately, cell death.[6][7] Therefore, the presence of the thiol group is a primary driver for a hypothesis-driven investigation into the compound's cytotoxic potential.

Formulating a Testable Hypothesis

Based on the structural features of this compound, we can formulate a primary hypothesis:

The compound is predicted to exhibit dose-dependent cytotoxicity in cancer cell lines. This effect is likely mediated by the reactive thiol group, which may induce cell death through one or more of the following mechanisms: (a) induction of oxidative stress leading to apoptosis, or (b) covalent modification of essential cellular proteins, disrupting homeostasis and triggering a cell death cascade.

This guide outlines the experimental strategy to test this hypothesis.

Section 2: A Phased Approach to Cytotoxicity Profiling - The Experimental Blueprint

A successful preliminary investigation requires a logical, phased approach. We begin with broad assessments of cell health and progressively focus on more specific mechanisms of cell death.

The Overall Strategy

The workflow is designed to efficiently characterize the cytotoxic profile of the compound. It starts with determining the effective dose range and moves toward understanding the mode of action.

Caption: High-level experimental workflow for cytotoxicity assessment.

Foundational Component 1: Cell System Selection

Causality: The choice of cell lines is critical for contextualizing the cytotoxicity data. A preliminary screen should ideally include:

-

Tumor Cell Lines: At least two cancer cell lines from different tissue origins (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) to assess potential anti-cancer activity and spectrum.[8]

-

Non-Tumorigenic Cell Line: A "normal" cell line (e.g., MRC-5 - normal lung fibroblast, or HEK293 - human embryonic kidney cells) to determine the compound's therapeutic index (selectivity for cancer cells over normal cells).

Foundational Component 2: Compound Handling and Dose-Response Design

Trustworthiness: Reproducible data begins with proper compound handling.

-

Solubilization: Due to its hydrophobicity, the compound should be dissolved in a sterile, aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).

-

Dose-Response: A logarithmic or semi-logarithmic serial dilution is standard. A wide range (e.g., 0.1 µM to 100 µM) is recommended for the initial screen to capture the full dose-response curve and accurately determine the IC50 (half-maximal inhibitory concentration).

-

Vehicle Control: All experiments MUST include a vehicle control group (cells treated with the same final concentration of DMSO as the highest dose of the compound) to ensure the solvent itself is not causing cytotoxicity.

Section 3: Phase I - Primary Viability and Cytotoxicity Assessment

The goal of Phase I is to answer the question: "Does the compound affect cell health, and at what concentration?" We use two complementary assays to distinguish between a reduction in metabolic activity and a direct breach of cell membrane integrity.

Protocol 3.1.1: Metabolic Viability via Tetrazolium Reduction (MTT Assay)

Principle: The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells.[9] These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[12]

-

Formazan Development: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[10]

-

Data Acquisition: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance on a microplate spectrophotometer at 570 nm.[9]

Protocol 3.2.1: Membrane Integrity via Lactate Dehydrogenase (LDH) Release Assay

Principle: The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released only upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15]

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate.

-

Establish Controls: Prepare three essential controls for each cell line:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the assay endpoint.

-

Background: Medium only.

-

-

Sample Collection: Centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

-

Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate and dye) to each well of the new plate.[16]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]

-

Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).

-

Data Acquisition: Read the absorbance on a microplate spectrophotometer at 490 nm.[15]

Data Interpretation and IC50 Determination

The data from these two assays provide a foundational understanding of the compound's effect. The IC50 value, representing the concentration at which 50% of the biological effect is observed, is calculated using non-linear regression analysis.

Table 1: Hypothetical Phase I Cytotoxicity Data

| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) |

|---|---|---|

| Vehicle (0) | 100 ± 4.5 | 2.1 ± 0.8 |

| 0.1 | 98 ± 5.1 | 3.5 ± 1.1 |

| 1.0 | 85 ± 6.2 | 10.4 ± 2.3 |

| 5.0 | 52 ± 4.8 | 45.7 ± 5.0 |

| 10.0 | 21 ± 3.9 | 78.2 ± 6.1 |

| 50.0 | 5 ± 1.8 | 95.1 ± 3.3 |

| Calculated IC50 | ~4.8 µM | ~5.5 µM |

Interpretation: In this hypothetical example, the close correlation between the IC50 values from the MTT (loss of viability) and LDH (gain of cytotoxicity) assays suggests that the compound induces cell death primarily through mechanisms that lead to membrane rupture.

Section 4: Phase II - Elucidating the Mechanism of Cell Death

After establishing that the compound is cytotoxic, the next critical step is to determine how it kills cells. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

Protocol 4.1.1: Characterizing Apoptosis via Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[17] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane is compromised.[18]

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound at its approximate IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

-

Cell Collection: Collect all cells, including floating (apoptotic) and adherent cells (using gentle trypsinization).[19]

-

Washing: Wash the collected cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative / PI-negative

-

Early Apoptotic cells: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive

-

Visualizing the Apoptotic Pathway

Apoptosis is executed by a family of proteases called caspases. The intrinsic (mitochondrial) pathway is a common mechanism for chemically-induced apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway initiated by the compound.

Protocol 4.3.1: Measuring Apoptosis Execution via Caspase-3/7 Activity

Principle: Caspases-3 and -7 are key "executioner" caspases. Their activation is a pivotal and often irreversible step in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to caspase activity.[20]

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat as described for the primary assays.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[21]

-

Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[21]

-

Incubation: Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.[21]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Interpretation: A significant, dose-dependent increase in luminescence compared to the vehicle control confirms that the compound induces cell death via the activation of executioner caspases, strongly supporting an apoptotic mechanism.

Section 5: Synthesis and Future Directions

The completion of these phased experiments provides a robust preliminary dataset. If this compound demonstrates potent and selective cytotoxicity against cancer cell lines via an apoptotic mechanism, several future directions are warranted:

-

Expanded Cell Panel: Screen against a broader panel of cancer cell lines to understand the spectrum of activity.

-

Mechanism of Action Studies: Investigate the upstream events leading to apoptosis. Based on the thiol moiety, a direct measurement of intracellular Reactive Oxygen Species (ROS) generation (e.g., using a DCFDA assay) would be a logical next step to validate the initial hypothesis.

-

Target Identification: Employ advanced techniques like chemical proteomics or cellular thermal shift assays (CETSA) to identify the direct protein targets of the compound.

-

In Vivo Efficacy: If the in vitro profile is compelling, progress to preclinical animal models to evaluate efficacy and safety.

This structured approach ensures that research efforts are built upon a solid foundation of high-quality, interpretable data, paving the way for the potential development of a novel therapeutic agent.

References

-

MySkinRecipes. 5-(tert-Butyl)benzo[d]oxazole-2-thiol. [Link]

-

Interchim. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

-

Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

National Center for Biotechnology Information. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. [Link]

-

National Center for Biotechnology Information. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. [Link]

-

National Center for Biotechnology Information. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

-

An-Najah National University. BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]

-

National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

National Center for Biotechnology Information. ROLE OF THIOLS IN OXIDATIVE STRESS. [Link]

-

ACS Publications. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. [Link]

-

protocols.io. LDH cytotoxicity assay. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

MDPI. Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Royal Society of Chemistry. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

-

National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

protocols.io. Caspase 3/7 Activity. [Link]

-

American Society for Biochemistry and Molecular Biology. Thiol-based antioxidants elicit mitochondrial oxidation via respiratory complex III. [Link]

-

Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

PubMed. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. [Link]

-

protocols.io. MTT (Assay protocol. [Link]

-

National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

-

ResearchGate. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]

-

ResearchGate. Role of Thiols In Oxidative Stress. [Link]

-

ResearchGate. (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. [Link]

-

PubMed. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]

-

Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]

-

bioRxiv. Thiol reductive stress activates the hypoxia response pathway. [Link]

-

Frontiers in Health Informatics. Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. [Link]

-

Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

-

MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

-

National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound | 53146-48-8 [smolecule.com]

- 5. repository.najah.edu [repository.najah.edu]

- 6. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 21. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for 5-tert-butyl-1,3-benzoxazole-2-thiol in Antifungal Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-tert-butyl-1,3-benzoxazole-2-thiol in antifungal research. This document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, ensuring a deep understanding of the methodologies and potential applications of this compound.

Introduction: The Promise of Benzoxazoles in Antifungal Discovery

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Within this class, this compound emerges as a compound of interest for antifungal research. Its structure, featuring a bicyclic benzoxazole ring, a hydrophobic tert-butyl group, and a reactive thiol group, suggests potential for potent and selective antifungal activity.[1] The development of novel antifungal agents is a critical global health priority due to the rise of drug-resistant fungal infections.[4][5] Benzoxazole derivatives represent a promising avenue for the discovery of new therapeutics to address this challenge.[6][7][8]

Part 1: Unraveling the Antifungal Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, research on related benzoxazole derivatives suggests several plausible pathways. A key proposed mechanism involves the disruption of fungal cell membrane integrity, potentially through the inhibition of ergosterol biosynthesis.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. The thiol group in this compound may also interact with essential fungal enzymes, further contributing to its antifungal effect.[1]

Proposed Signaling Pathway for Antifungal Activity

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on evidence from related compounds.

Caption: A streamlined workflow for in vitro antifungal susceptibility testing.

Cytotoxicity Assessment: MTT Assay

It is crucial to evaluate the toxicity of any potential antifungal agent against mammalian cells to determine its therapeutic index. [9]The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Expertise & Experience: The choice of a human cell line (e.g., HeLa or HepG2) is critical and should be relevant to potential clinical applications. The concentration range of the test compound should overlap with and exceed its antifungal MIC to ascertain a selective effect.

Protocol Steps:

-

Cell Culture:

-

Culture a mammalian cell line (e.g., HeLa) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the cell plate with the medium containing the diluted compound.

-

Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Assay:

-

Incubate the plate for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Trustworthiness: The reliability of this assay is confirmed by a clear dose-dependent decrease in cell viability and a significant reduction in viability with the positive control.

Part 3: Data Presentation and Interpretation

Quantitative data from the antifungal and cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

| Compound | Fungal Strain | MIC (µg/mL) | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |

| This compound | Candida albicans | [Insert Data] | HeLa | [Insert Data] | [Calculate] |

| This compound | Aspergillus fumigatus | [Insert Data] | HeLa | [Insert Data] | [Calculate] |

| Fluconazole | Candida albicans | [Insert Data] | HeLa | [Insert Data] | [Calculate] |

| Amphotericin B | Aspergillus fumigatus | [Insert Data] | HeLa | [Insert Data] | [Calculate] |

Interpretation: A higher Selectivity Index (SI) indicates a greater selective toxicity of the compound towards the fungal pathogen over mammalian cells, which is a desirable characteristic for a potential antifungal drug.

Part 4: Mechanistic Studies

To further investigate the antifungal mechanism of this compound, the following assays can be performed.

Ergosterol Quantification Assay

This assay determines if the compound inhibits the ergosterol biosynthesis pathway.

Protocol Steps:

-

Treat fungal cells with the compound at its MIC and sub-MIC concentrations for a defined period.

-

Harvest the cells and extract the sterols using an alcoholic potassium hydroxide solution.

-

Extract the non-saponifiable lipids with n-heptane.

-

Analyze the sterol composition by scanning spectrophotometry between 240 and 300 nm or by gas chromatography-mass spectrometry (GC-MS).

-

A reduction in the characteristic ergosterol absorbance peaks or a decrease in the ergosterol peak in the GC-MS chromatogram compared to the untreated control suggests inhibition of ergosterol biosynthesis.

Membrane Permeability Assay

This assay assesses whether the compound disrupts the fungal cell membrane.

Protocol Steps:

-

Treat fungal cells with the compound at its MIC.

-

Incubate the cells with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

-

Measure the fluorescence intensity using a fluorometer or flow cytometer.

-

An increase in fluorescence in the treated cells compared to the untreated control indicates membrane damage.

Conclusion

This compound holds potential as a lead compound in the development of new antifungal agents. The protocols outlined in these application notes provide a robust framework for its initial characterization and further investigation into its mechanism of action. By following these detailed methodologies and understanding the underlying scientific principles, researchers can effectively evaluate the antifungal properties of this and other novel compounds.

References

-

Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). Molecules, 27(23), 8375. Available at: [Link]

-

5-(tert-Butyl)benzo[d]oxazole-2-thiol - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

-

5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (n.d.). National Institutes of Health. Retrieved from [Link]

-

In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. (2014). Revista Iberoamericana de Micología, 31(1), 46-49. Available at: [Link]

-

In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (2021). Molecules, 26(16), 5008. Available at: [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2018). International Journal of Scientific & Engineering Research, 9(8), 128-138. Available at: [Link]

-

In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - Semantic Scholar. (2021). Molecules, 26(16), 5008. Available at: [Link]

-

Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. (2021). AMB Express, 11(1), 1-13. Available at: [Link]

-

The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida Strains. (2024). Infection and Drug Resistance, 17, 2439-2451. Available at: [Link]

-

Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (2021). ResearchGate. Available at: [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Journal of the Korean Chemical Society, 56(4), 463-469. Available at: [Link]

-

Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). Molecules, 23(10), 2493. Available at: [Link]

-

Optimization of (Dithioperoxo)thiolate-Based Antifungal Agents for Triazole-Resistant Aspergillus Fumigatus. (2022). Pathogens, 11(11), 1353. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25381-25411. Available at: [Link]

-

In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (1999). Antimicrobial Agents and Chemotherapy, 43(1), 127-131. Available at: [Link]

-

In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi, 9(12), 1195. Available at: [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2022). Antimicrobial Agents and Chemotherapy, 66(4), e02201-21. Available at: [Link]

-

Genomic Approaches to Antifungal Drug Target Identification and Validation. (2022). Annual Review of Microbiology, 76, 369-388. Available at: [Link]

-

Cytotoxicity assays were performed for each of the (A) four antifungal... (n.d.). ResearchGate. Retrieved from [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3), e00092-19. Available at: [Link]

-

Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2022). ResearchGate. Available at: [Link]

-

Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. (2020). mSphere, 5(4), e0053 repurposed-drug-library. Available at: [Link]

-

Genomic Approaches to Antifungal Drug Target Identification and Validation. (2022). PubMed. Retrieved from [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PLoS ONE, 16(8), e0256339. Available at: [Link]

-

(PDF) In vitro antifungal susceptibility testing. (2018). ResearchGate. Available at: [Link]

-

Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). MDPI. Available at: [Link]

-

Identification of Antifungal Targets Based on Computer Modeling. (2014). International Journal of Molecular Sciences, 15(12), 22657-22684. Available at: [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). ResearchGate. Available at: [Link]

-

Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2000). Antimicrobial Agents and Chemotherapy, 44(2), 394-400. Available at: [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ResearchGate. Available at: [Link]

-

An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. (2017). ResearchGate. Available at: [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[10][11]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2010). Journal of Medicinal Chemistry, 53(12), 4614-4628. Available at: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. Available at: [Link]

-

Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2001). Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479. Available at: [Link]

-

Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. (2022). mBio, 13(2), e00053-22. Available at: [Link]

-

S159 Antifungal Susceptibility Testing. (n.d.). International Journal of Antimicrobial Agents. Retrieved from [Link]

-

Interdisciplinary Approaches for the Discovery of Novel Antifungals. (2023). Trends in Pharmacological Sciences, 44(8), 498-511. Available at: [Link]

-

An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. (2005). Antimicrobial Agents and Chemotherapy, 49(8), 3292-3301. Available at: [Link]

-

Optimization of (Dithioperoxo)thiolate-Based Antifungal Agents for Triazole-Resistant Aspergillus Fumigatus. (2022). ResearchGate. Available at: [Link]

-

In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (1999). Antimicrobial Agents and Chemotherapy, 43(1), 127-131. Available at: [Link]

-

Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Potential target genes selected for new antifungal drug development. (2011). ResearchGate. Available at: [Link]

-

Interdisciplinary approaches for the discovery of novel antifungals. (2023). ResearchGate. Available at: [Link]

-

Aspergillus fumigatus from Pathogenic Fungus to Unexplored Natural Treasure: Changing the Concept. (2022). Journal of Fungi, 8(6), 633. Available at: [Link]

Sources

- 1. Buy this compound | 53146-48-8 [smolecule.com]

- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-(tert-Butyl)benzo[d]oxazole-2-thiol [myskinrecipes.com]

Application Notes and Protocols: Leveraging 5-tert-butyl-1,3-benzoxazole-2-thiol in Proteomics Research

Introduction: The Emerging Role of Covalent Fragments in Chemoproteomics

In the landscape of modern drug discovery and chemical biology, the identification of novel, ligandable sites on proteins is a paramount challenge. While high-throughput screening of reversible binders has been a mainstay, there is a renaissance in the application of covalent chemistry to probe protein function and identify starting points for drug development.[1][2] Covalent fragment-based ligand discovery (FBLD) has emerged as a powerful strategy to map the reactive proteome, particularly focusing on nucleophilic amino acid residues like cysteine.[3][4] These approaches allow for the discovery of previously "undruggable" targets by identifying cryptic or allosteric sites that can be covalently modified.[4]

This document provides a technical guide for the application of 5-tert-butyl-1,3-benzoxazole-2-thiol as a potential thiol-reactive fragment for proteomics research. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7][8] The presence of a thiol group on the 2-position of the benzoxazole ring of this compound imparts a specific chemical reactivity, making it a candidate for engaging cysteine residues in proteins through disulfide bond formation.[6]

These application notes will detail the rationale and protocols for utilizing this compound in a covalent fragment screening workflow to identify novel protein targets and ligandable cysteines.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NOS |

| Molecular Weight | 207.29 g/mol |

| Structure | A benzoxazole ring with a tert-butyl group at the 5-position and a thiol group at the 2-position.[6] |

| Reactivity | The thiol group can undergo nucleophilic substitution and oxidation to form disulfides.[6] |

Mechanism of Action: Covalent Cysteine Targeting

The primary mechanism for the application of this compound in proteomics is its potential to form a disulfide bond with the thiol group of cysteine residues in proteins. This reaction is a type of thiol-disulfide exchange. The reactivity of a particular cysteine residue is influenced by its local microenvironment, including pKa, solvent accessibility, and surrounding amino acids. This differential reactivity is the basis for the selectivity observed in covalent fragment screening.

Caption: Mechanism of Covalent Labeling via Thiol-Disulfide Exchange.

Application Note: Covalent Fragment Screening to Identify Ligandable Cysteines

The primary application of this compound in proteomics is as a constituent of a covalent fragment library for the identification of functional, ligandable cysteine residues across the proteome. This approach, often termed "chemoproteomics," can reveal novel allosteric sites and provide starting points for the development of potent and selective inhibitors or chemical probes.[3][4]

The workflow involves incubating the fragment with a complex protein lysate, followed by mass spectrometry-based proteomics to identify the proteins that have been covalently modified and the specific sites of modification.

Caption: General Workflow for Covalent Fragment Screening.

Protocols

Protocol 1: High-Throughput Screening for Protein-Fragment Interactions

This protocol outlines a fluorescence-based method to rapidly screen for covalent fragments that react with a target protein, adapted from the quantitative irreversible tethering (qIT) assay.[9] This assay normalizes for the intrinsic reactivity of the fragment, allowing for the identification of fragments that preferentially react with the protein of interest.

Materials:

-

Purified protein of interest with at least one cysteine residue.

-

This compound (or a library of thiol-reactive fragments).

-

Glutathione (GSH).

-

Thiol-reactive fluorescent probe (e.g., a maleimide-based dye).

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 µM solution of the target protein in assay buffer.

-

Prepare a 1 mM solution of GSH in assay buffer.

-

Prepare a 10 µM solution of the thiol-reactive fluorescent probe in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Protein Reaction: 50 µL of 100 µM target protein + 1 µL of 10 mM fragment stock.

-

GSH Reaction: 50 µL of 1 mM GSH + 1 µL of 10 mM fragment stock.

-

Controls: Protein and GSH solutions with 1 µL of DMSO (no fragment).

-

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

-

Fluorescent Labeling:

-

To each well, add 50 µL of the 10 µM thiol-reactive fluorescent probe solution.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the chosen probe.

-

-

Data Analysis:

-

Calculate the percentage of remaining free thiol for both the protein and GSH reactions compared to the DMSO controls.

-

Identify "hits" as fragments that show a significantly greater reduction in free thiol in the presence of the target protein compared to GSH. This indicates a templated reaction with the protein rather than just high intrinsic reactivity.

-

Protocol 2: Mass Spectrometry-Based Validation and Site Identification

This protocol uses liquid chromatography with tandem mass spectrometry (LC-MS/MS) to confirm covalent binding of the fragment to the target protein and to identify the specific cysteine residue(s) that are modified.[10]

Materials:

-

Target protein and this compound.

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reducing agent (e.g., DTT).

-

Alkylating agent (e.g., iodoacetamide).

-

Trypsin (mass spectrometry grade).

-

LC-MS/MS system.

Procedure:

-

Protein Labeling:

-

Incubate the target protein with a 10-fold molar excess of this compound in a suitable buffer for 1-2 hours at room temperature.

-

As a control, incubate the protein with DMSO alone.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the protein by adding denaturing buffer.

-

Reduce any remaining disulfide bonds with DTT.

-

Alkylate all free cysteines with iodoacetamide. This step ensures that only the cysteines modified by the fragment are not alkylated.

-

Dilute the sample to reduce the urea concentration to <1 M.

-

Digest the protein with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptide mixture by LC-MS/MS.

-

The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to search the acquired spectra against the sequence of the target protein.

-

Include a variable modification corresponding to the mass of the this compound fragment (+206.07 Da, assuming disulfide bond formation and loss of a proton from each thiol) on cysteine residues.

-

The identification of peptides with this specific mass modification confirms covalent binding and pinpoints the site of modification.

-

Data Interpretation and Downstream Applications

The identification of a specific cysteine residue that is preferentially labeled by this compound provides valuable information. This "hit" can be the starting point for several downstream applications:

-

Target Validation: The functional consequence of modifying the identified cysteine can be investigated through biochemical or cellular assays.

-

Lead Optimization: The this compound fragment can be elaborated using medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.

-

Probe Development: The fragment can be functionalized with reporter tags (e.g., fluorophores, biotin) to create more sophisticated chemical probes for activity-based protein profiling (ABPP).[1]

Conclusion

This compound represents a promising, yet underexplored, chemical entity for proteomics research. Its benzoxazole core and thiol-reactive handle make it an ideal candidate for inclusion in covalent fragment libraries. The protocols and workflows detailed in this document provide a roadmap for researchers to utilize this and similar fragments to explore the reactive proteome, uncover novel biological insights, and initiate new drug discovery programs. The synergy of covalent fragment screening with advanced mass spectrometry is a powerful engine for innovation in chemical biology and proteomics.

References

- Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes.

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816.

- Erlanson, D. A., et al. (2016). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 59(15), 7358-7367.

- Gray, N. S., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(4), 1056-1070.

- London, N., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(34), 13561-13573.

- Vinogradova, E. V., & Crews, C. M. (2020). The expanding toolkit of covalent probes for chemical biology and drug discovery. Current opinion in chemical biology, 54, 1-10.

- Yadav, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25484-25514.

- Zhang, X., et al. (2020). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Frontiers in Chemistry, 8, 577.

- Zhang, T., et al. (2021). Fragment-based covalent ligand discovery. Chemical Society Reviews, 50(11), 6337-6352.

- International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 1-10.

- JoVE. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments.

- MDPI. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Molecules, 27(21), 7549.

- MDPI. (2023).

- MDPI. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Molecules.

- NIH. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.

- NIH. (2022). Fragment-based covalent ligand discovery.

- RSC Publishing. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Buy this compound | 53146-48-8 [smolecule.com]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay [jove.com]

- 10. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polymer and Coating Development in Materials Science

Introduction: The Foundational Role of Polymers and Coatings

In the landscape of modern materials science, polymers and coatings represent a cornerstone of innovation, offering tailored solutions to enhance the performance, durability, and functionality of a vast array of products. From the aerospace industry's demand for lightweight, high-strength composites to the biomedical field's need for biocompatible implant coatings, the ability to precisely engineer polymer structures and coating formulations is paramount. This guide provides an in-depth exploration of the key methodologies and analytical techniques that underpin the development of advanced polymers and coatings. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to not only execute experimental protocols but also to understand the fundamental principles that govern material behavior.

The development of a successful polymer or coating is a multi-faceted process that begins with the rational design of the polymer backbone and culminates in the rigorous characterization of the final product's performance. This journey involves a synergistic interplay of polymer synthesis, formulation science, and a suite of analytical techniques. This document will navigate through these critical stages, offering both theoretical insights and detailed, field-proven protocols.

I. Polymer Design and Synthesis: Tailoring Macromolecular Architecture

The properties of a polymer are intrinsically linked to its molecular architecture, including its molecular weight, chemical composition, and chain structure. Control over these parameters during synthesis is crucial for achieving the desired end-use performance.

A. Key Polymerization Techniques

Living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), offer precise control over the polymer's molecular weight, architecture, and functionality.

B. Protocol: Synthesis of a Model Block Copolymer via RAFT Polymerization

This protocol outlines the synthesis of a simple AB block copolymer, a common architecture used in self-assembling systems and compatibilizers.

Materials:

-

Monomer A (e.g., Styrene)

-

Monomer B (e.g., n-Butyl acrylate)

-

RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Solvent (e.g., Anisole)

-

Nitrogen source

-

Schlenk flask and magnetic stirrer

-

Oil bath

Procedure:

-

Purification of Monomers: Remove inhibitors from monomers A and B by passing them through a column of basic alumina.

-

Reaction Setup: In a Schlenk flask, combine Monomer A, the RAFT agent, and AIBN in the solvent.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

First Block Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the calculated reaction time to achieve the target molecular weight for the first block.

-

Monitoring: Periodically take small aliquots from the reaction mixture to monitor monomer conversion and molecular weight progression using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC/SEC).[1]

-

Chain Extension: Once the desired conversion for the first block is reached, add the degassed Monomer B to the reaction mixture.

-

Second Block Polymerization: Continue the polymerization under the same conditions until the desired overall molecular weight and composition are achieved.

-

Termination and Purification: Quench the reaction by cooling to room temperature and exposing it to air. Precipitate the resulting block copolymer in a non-solvent (e.g., methanol) to remove unreacted monomers and initiator fragments. Dry the purified polymer under vacuum.

II. Coating Formulation and Application: From Liquid to Solid Film

The transition from a liquid formulation to a solid, functional coating is a critical step that dictates the final properties of the coated surface. The choice of application method is highly dependent on the coating's viscosity, the substrate's geometry, and the desired film thickness and uniformity.

A. Common Coating Application Methods

A variety of techniques are employed to apply liquid coatings, each with its own set of advantages and limitations. These include spin coating, spray coating, and dip coating.[2]

B. Protocol: Thin Film Deposition via Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[3][4]

Materials and Equipment:

-

Polymer solution of known concentration

-

Substrate (e.g., silicon wafer, glass slide)

-

Spin coater

-

Pipette

-

Solvent for cleaning

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate to remove any organic residues and particulate matter. This can involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.

-

Dispensing: Place the substrate on the vacuum chuck of the spin coater. Using a pipette, dispense a small volume of the polymer solution onto the center of the substrate.[4]

-

Spinning: The spin coating process is typically a two-stage process.[5]

-

Spread Cycle: Spin the substrate at a low speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the surface.[5]

-

Thinning Cycle: Ramp up the speed to a higher value (e.g., 1500-4000 rpm) and hold for a longer duration (e.g., 30-60 seconds). The final film thickness is primarily determined by the spin speed during this stage and the viscosity of the solution.

-

-

Drying: After the spinning process is complete, the coated substrate is carefully removed from the chuck. The film may still contain residual solvent, which is typically removed by baking on a hotplate or in a vacuum oven at a temperature above the solvent's boiling point but below the polymer's glass transition temperature.

Experimental Workflow: Polymer Thin Film Fabrication and Characterization

Caption: Workflow for fabricating and characterizing a polymer thin film.

C. Protocol: Application of a Protective Coating via Spray Coating

Spray coating is a versatile method suitable for covering large and complex surfaces.

Materials and Equipment:

-

Coating formulation

-

Spray gun (airless or air-assisted)

-

Air compressor (if applicable)

-

Substrate

-

Personal protective equipment (PPE)

Procedure:

-

Surface Preparation: Ensure the substrate is clean, dry, and free of contaminants like oil, grease, and rust.[2] Methods can range from solvent wiping to abrasive blasting depending on the substrate and coating system.

-

Mixing: Thoroughly mix the coating components according to the manufacturer's instructions to achieve a uniform consistency.[2]

-

Spraying Technique:

-

Maintain a consistent distance between the spray nozzle and the substrate, typically 10-12 inches (25-30 cm).[6]

-

Hold the spray gun perpendicular to the surface to ensure an even film build.[7]

-

Apply the coating in a series of overlapping passes. A 50% overlap between passes is recommended to achieve a uniform thickness.[6]

-

For optimal coverage, a cross-hatch technique, where a second coat is applied at a right angle to the first, is often employed.[7]

-

-

Curing: Allow the coating to cure according to the manufacturer's specifications. This may involve air drying or thermal curing in an oven.

III. Comprehensive Characterization of Polymers and Coatings

A thorough characterization of both the bulk polymer and the final coating is essential to ensure they meet the required performance specifications. A combination of analytical techniques is often necessary to obtain a complete picture of the material's properties.[8]

A. Molecular Characterization

1. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful technique for determining the molecular weight distribution of a polymer.[9][10] It separates polymer molecules based on their size in solution, with larger molecules eluting first.[9][10]

Protocol: GPC/SEC Analysis of a Polymer Sample

-

Sample Preparation: Dissolve a small, accurately weighed amount of the polymer in a suitable mobile phase solvent. The concentration should be low enough to avoid viscosity effects.

-

System Calibration: Calibrate the GPC/SEC system using a set of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene).

-

Injection and Separation: Inject the filtered polymer solution into the GPC/SEC system. The polymer molecules are separated as they pass through a series of columns packed with porous gel.

-

Detection: The eluted polymer is detected by one or more detectors, such as a refractive index (RI) detector, a UV-Vis detector, or a light scattering detector.

-

Data Analysis: The molecular weight distribution is calculated by comparing the elution profile of the sample to the calibration curve.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, composition, and chain architecture of a polymer.[11] Both solution-state and solid-state NMR can be employed.

Interpreting ¹H NMR Spectra of Polymers:

-

Chemical Shift: The position of a peak indicates the chemical environment of the protons.

-

Integration: The area under a peak is proportional to the number of protons it represents, allowing for the determination of monomer ratios in copolymers.

-

Splitting Patterns: The splitting of a peak provides information about the number of neighboring protons.

B. Thermal Properties

Thermal analysis techniques are crucial for understanding a material's behavior as a function of temperature.[12]

1. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Protocol: DSC Analysis of a Polymer

-

Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the temperature range of interest. A heat-cool-heat cycle is often used to erase the thermal history of the sample.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The Tg is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15] It is used to evaluate the thermal stability and composition of materials.[14][15]

Protocol: TGA Analysis of a Coating

-

Sample Preparation: Place a small, representative sample of the coating (typically 10-15 mg) into a TGA pan.[14]

-

Instrument Setup: Tare the balance and place the sample pan in the TGA furnace.[16]

-

Atmosphere and Heating Program: Select the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative degradation) and program the heating rate (e.g., 10°C/min).[14]

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of degradation. The residual weight at the end of the experiment can correspond to inorganic fillers.

C. Morphological and Surface Characterization

1. Scanning Electron Microscopy (SEM)

SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface topography.[17] For non-conductive polymer and coating samples, a thin conductive coating (e.g., gold, palladium) is often applied to prevent charging.[17][18][19]

Protocol: SEM Imaging of a Coating Cross-Section

-

Sample Preparation: To view the internal structure and thickness of a coating, a cross-section must be prepared. This can be achieved by fracturing the coated substrate after cooling in liquid nitrogen or by embedding the sample in epoxy and then cutting and polishing it.[20]

-

Conductive Coating: If the sample is non-conductive, apply a thin layer of a conductive material using a sputter coater.[19]

-

Imaging: Mount the prepared sample on an SEM stub and introduce it into the vacuum chamber of the microscope. Adjust the electron beam parameters (accelerating voltage, spot size) and detector settings to obtain a clear image.

2. Atomic Force Microscopy (AFM)

AFM is a powerful technique for imaging the surface of materials at the nanoscale.[21] It can provide three-dimensional topographical information and can also be used to probe local mechanical properties.[22][23]

Protocol: AFM Imaging of a Polymer Film

-

Sample Preparation: For many thin films, no special preparation is needed. The sample should be mounted on a flat, rigid support.[21] For bulk polymers, a smooth surface may need to be prepared by cryo-microtoming.[21]

-

Cantilever Selection: Choose an appropriate AFM cantilever and tip based on the desired imaging mode (e.g., contact mode, tapping mode) and the expected surface features.

-

Imaging: Mount the sample in the AFM and bring the tip into close proximity with the surface. Scan the tip across the surface to generate a topographical map.

D. Mechanical and Performance Testing

1. Adhesion Testing

Adhesion is a critical performance property of coatings. The tape test, as described in ASTM D3359, is a common method for assessing coating adhesion.[8][24][25][26]

Protocol: Cross-Hatch Adhesion Test (ASTM D3359, Method B)

-

Scribing the Grid: Using a sharp cutting tool and a template, make a series of parallel cuts through the coating to the substrate. Make a second set of cuts perpendicular to the first to create a cross-hatch pattern.

-

Applying the Tape: Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.

-

Removing the Tape: Within 90 ± 30 seconds of application, remove the tape by pulling it back upon itself at an angle as close to 180° as possible.

-

Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: flaking and detachment worse than 4B).

2. Abrasion Resistance

The ability of a coating to resist wear from friction is crucial in many applications. The Taber abrasion test (e.g., ISO 7784-2, ASTM D4060) is a widely used method.[27][28][29][30]

Protocol: Taber Abrasion Test (based on ISO 7784-2)

-

Sample Preparation: Prepare a coated panel of specified dimensions.

-

Test Setup: Mount the panel on the turntable of the Taber abraser. Select the appropriate abrasive wheels and load.

-

Abrasion: Subject the rotating panel to the abrasive action of the wheels for a specified number of cycles.[28]

-

Evaluation: The abrasion resistance can be quantified in several ways, including weight loss, change in gloss, or the number of cycles to wear through the coating.

Data Presentation: Comparison of Coating Performance

| Property | Coating A | Coating B | Test Method |

| Adhesion | 5B | 3B | ASTM D3359 |

| Abrasion Resistance (Weight Loss, mg/1000 cycles) | 15 | 45 | ISO 7784-2 |

| Gloss (60°) | 85 | 82 | ASTM D523 |

| Pencil Hardness | 2H | F | ASTM D3363 |

IV. Logical Relationships in Coating Development

The development of a high-performance coating involves navigating a complex interplay of variables. The following diagram illustrates the logical relationships between formulation, application, and final coating properties.

Logical Flow in Coating Development

Caption: Interdependencies in the coating development process.

V. Conclusion: An Integrated Approach to Innovation

The successful development of advanced polymers and coatings hinges on a holistic and integrated approach that combines fundamental polymer science with meticulous formulation and rigorous characterization. By understanding the causal relationships between molecular structure, processing conditions, and final material properties, researchers can rationally design materials that meet the ever-increasing demands of modern technology. The protocols and methodologies outlined in this guide provide a robust framework for this endeavor, empowering scientists to innovate with confidence and precision.

VI. References

-

ISO 7784-2:1997, Paints and varnishes — Determination of resistance to abrasion — Part 2: Rotating abrasive rubber wheel method. [Link]

-

ASTM D3359-23, Standard Test Methods for Measuring Adhesion by Tape Test. [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

NanoMagnetics Instruments. (2022, May 24). Polymer Science Using Atomic Force Microscopy. [Link]

-

KTA-Tator, Inc. (n.d.). ISO Testing Specifications According to ISO 12944-6 and 12944-9. [Link]

-

Process NMR Associates. (2022, July 25). Applied NMR Methodologies for Polymer Understanding [Video]. YouTube. [Link]

-

Hempel. (n.d.). Spray application. [Link]

-

Agilent Technologies. (2015). Analysis of Polymers by GPC/SEC Pharmaceutical Applications. [Link]

-

Infinita Lab. (2025, September 10). ISO 11358 - Best Practices for TGA in Polymers. [Link]

-

American Tinning & Galvanizing. (2009). D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. [Link]

-

Polymer Standards Service. (n.d.). Polymer analysis by GPC-SEC Technical Note. [Link]

-

Industrial Physics. (n.d.). ISO 7784-2 testing. [Link]

-

Reneker, D. H., & Chun, I. (2025, August 6). Characterization of Polymer Surfaces with Atomic Force Microscopy. ResearchGate. [Link]

-

SPS-Europe B.V. (n.d.). The Spin Coating Theory. [Link]

-

Moiseeva, U. (2022, October 21). Determination of Degree of Polymerization using H-NMR | Part1 [Video]. YouTube. [Link]

-

U.S. Department of the Army. (n.d.). Coating Application and Inspection. [Link]

-

Nanoscience Instruments. (n.d.). Gold vs Platinum: Choosing the Right Coating for SEM Imaging. [Link]

-

AFM Workshop. (n.d.). Polymer Characterization - Atomic Force Microscopy. [Link]

-

Transocean Coatings. (n.d.). About ISO 12944. [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). Methods of Measuring Polymer Molecular Weight by GPC. [Link]

-

Cumulus. (2024, March 7). How To Apply Industrial Coatings: Step-By-Step Application Process. [Link]

-

The ANSI Blog. (2023, November 28). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. [Link]

-

The Organic Chemistry Tutor. (2021, January 18). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum [Video]. YouTube. [Link]

-

Centexbel. (n.d.). Thermogravimetric Analysis according to ISO 11358-1. [Link]

-

EVS. (2016). ISO 7784-2:2016. [Link]

-

Scribd. (n.d.). SEM Sample Coating Techniques. [Link]

-

Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). [Link]

-

GSB International. (2023). International Quality Regulations for the Coating of Building Components Measuring and Testing Methods Standards and Guidelines. [Link]

-

VacCoat. (2024, January 23). Selection Material for SEM Samples. [Link]

-

Micom Laboratories. (n.d.). ASTM D3359 Test Methods For Measuring Adhesion By Tape. [Link]

-

Professor Dave Explains. (2016, April 26). NMR Spectroscopy [Video]. YouTube. [Link]

-

Journal of Chemical Education. (2023, September 15). Atomic Force Microscopy for Teaching Polymer Crystals and Polymer Blends. [Link]

-

PPG Paints. (n.d.). Chapter 3: Spray Application General Guidelines. [Link]

-

ResearchGate. (2013, December 20). Optimum conditions to prepare thin films by spin coating technique? [Link]

-

Rocky Mountain Laboratories. (2025, July 18). SEM/EDS Analysis of Coatings. [Link]

-

Brus, J. (n.d.). NMR Spectroscopy of Polymers. [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

Tikkurila. (n.d.). ISO 12944 standard and corrosion protection for steel structures. [Link]

-

Industrial Physics. (n.d.). ASTM D3359 testing. [Link]

-

ISO. (2016). ISO 7784-2:2016. [Link]

-

Scribd. (n.d.). Work Instruction For Spray Coating. [Link]

-

NC State University Libraries. (n.d.). The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science. [Link]

-

PSS Polymer Standards Service GmbH. (n.d.). GPC/SEC Detection – What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. [Link]

-

University of Leipzig. (n.d.). Spin coating of thin polymer film and thickness determination by ellipsometry. [Link]

-

ISO. (2003). ISO 20340:2003 Paints and varnishes — Performance requirements for protective paint systems for offshore and related structures. [Link]

-

Brewer Science. (n.d.). Spin Coating Theory. [Link]

-

Ministry of Industry & Commerce, Bahrain. (2015). GSO ISO 7784-2:2015. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. cumulusquality.com [cumulusquality.com]

- 3. ossila.com [ossila.com]

- 4. louisville.edu [louisville.edu]

- 5. sps-polos.com [sps-polos.com]

- 6. Chapter 3: Spray Application General Guidelines [ppgpaints.com]

- 7. cedengineering.ca [cedengineering.ca]